



Illuminating Nitric Oxide Dynamics: A Guide to DAR-4M AM Imaging

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Compound of Interest		
Compound Name:	Dar-4M AM	
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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the sensitive detection of intracellular nitric oxide (NO) using the fluorescent probe **DAR-4M AM**. This guide outlines the optimal microscopy filter set, experimental procedures, and data analysis strategies to empower your research into the multifaceted roles of NO in cellular signaling.

Nitric oxide is a transient and highly reactive signaling molecule implicated in a vast array of physiological and pathological processes. Its accurate and sensitive detection is paramount to understanding its cellular functions. **DAR-4M AM** (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable probe that offers a robust solution for imaging intracellular NO. Once inside the cell, it is hydrolyzed by intracellular esterases to the membrane-impermeant DAR-4M. In the presence of NO and oxygen, the non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[1][2][3] This reaction provides a direct and quantifiable measure of intracellular NO production.

Optimal Microscopy Filter Set for DAR-4M AM Imaging

The selection of an appropriate filter set is critical for maximizing the signal-to-noise ratio and obtaining high-quality images. Based on the spectral properties of the fluorescent product DAR-4M T, a filter set suitable for rhodamine-based dyes is recommended.

The key spectral characteristics of DAR-4M T are:



- Excitation Maximum: ~560 nm[1][2][4]
- Emission Maximum: ~575 nm[1][2][4]

Therefore, the ideal filter set for DAR-4M AM imaging should consist of:

- Excitation Filter: A bandpass filter centered around 560 nm (e.g., 560/20 nm). This will selectively excite the DAR-4M T fluorophore.
- Dichroic Mirror: A longpass dichroic mirror with a cut-on wavelength between the excitation and emission peaks (e.g., 570 nm). This mirror will reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector.
- Emission Filter: A bandpass filter centered around 575 nm (e.g., 585/40 nm or a longpass filter starting from ~570 nm). This will isolate the fluorescence signal from DAR-4M T while blocking any stray excitation light and background noise.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with **DAR-4M AM**, providing a quick reference for experimental design and data interpretation.



Parameter	Value	Notes
Excitation Maximum (Ex max)	~560 nm	The peak wavelength for exciting the fluorescent product, DAR-4M T.[1][4]
Emission Maximum (Em max)	~575 nm	The peak wavelength of the emitted fluorescence from DAR-4M T.[1][4]
Molar Extinction Coefficient (ϵ)	76,000 M ⁻¹ cm ⁻¹	A measure of how strongly the molecule absorbs light at a given wavelength.[4]
Fluorescence Quantum Yield (Φ)	0.42	The efficiency of converting absorbed light into emitted fluorescence.[4]
Recommended Working Concentration	1 - 10 μΜ	The optimal concentration may vary depending on the cell type and experimental conditions.[3][4]
Detection Limit	~7 nM	The lowest concentration of NO that can be reliably detected.[5]
Optimal pH Range	4 - 12	DAR-4M exhibits stable fluorescence across a broad pH range.[4][6]

Experimental Protocols

This section provides a detailed methodology for intracellular NO imaging using **DAR-4M AM**.

Reagent Preparation

 DAR-4M AM Stock Solution (1 mM): Dissolve 1 mg of DAR-4M AM in 1.59 mL of anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light.[2]



- Pluronic F-127 Stock Solution (20% w/v): To aid in the dispersion of the lipophilic DAR-4M
 AM in aqueous media, a stock solution of Pluronic F-127 can be prepared by dissolving 200 mg in 1 mL of anhydrous DMSO. Store at room temperature.[2]
- Imaging Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer is recommended. Ensure the buffer is pre-warmed to 37°C before use.

Cell Preparation and Staining

- Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
- Probe Loading Solution: Prepare a fresh loading solution by diluting the DAR-4M AM stock solution to a final concentration of 1-10 μM in pre-warmed imaging buffer. To improve solubility, the required volume of DAR-4M AM stock can be pre-mixed with an equal volume of 20% Pluronic F-127 before adding to the buffer.[2]
- Cell Loading: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the DAR-4M AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[2] The optimal loading time should be determined empirically for each cell type.
- Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any extracellular probe.[2]
- De-esterification: Add fresh, pre-warmed imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C. This allows for the complete cleavage of the AM ester group by intracellular esterases, trapping the probe inside the cells.[2]

Fluorescence Imaging

- Microscope Setup: Use a fluorescence microscope equipped with the appropriate filter set for DAR-4M T (Excitation: ~560 nm, Emission: ~575 nm) and a sensitive camera.[2][7]
 Maintain the cells at 37°C using a stage-top incubator or a heated stage.
- Image Acquisition:



- Acquire a baseline fluorescence image before applying any stimulus.
- To induce NO production, add the desired agonist or experimental compound to the imaging chamber.
- For control experiments, consider using an NO donor (e.g., SNAP or DEA/NONOate) as a
 positive control and an NO synthase inhibitor (e.g., L-NAME) or an NO scavenger (e.g.,
 carboxy-PTIO) as a negative control.[1]
- Capture images at regular intervals to monitor the change in fluorescence intensity over time.
- Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times.[2]

Data Analysis

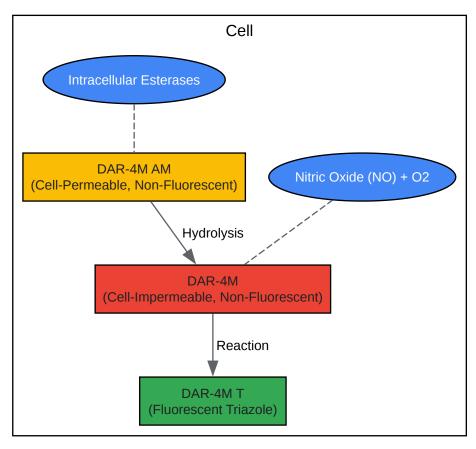
- Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) in each image.
- Background Subtraction: Measure the background fluorescence in a region without cells and subtract it from the fluorescence intensity of the cells.
- Data Normalization: Normalize the fluorescence intensity of each time point to the baseline fluorescence (F/F₀) to represent the fold change in NO production.
- Statistical Analysis: Perform appropriate statistical analysis to compare the changes in fluorescence between different experimental groups.

Visualizing the Process

To further clarify the experimental process and the underlying mechanism, the following diagrams have been generated.



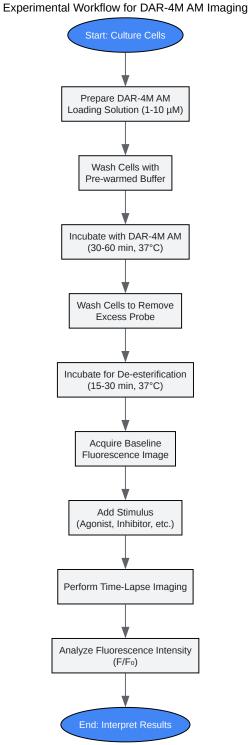
Mechanism of Intracellular NO Detection by DAR-4M AM



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Mechanism of **DAR-4M AM** activation.





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Step-by-step imaging workflow.



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